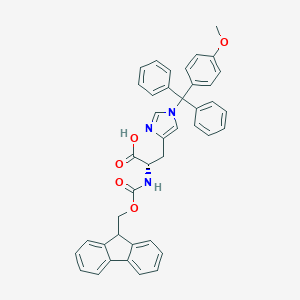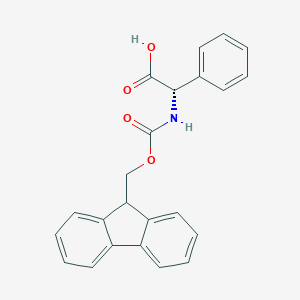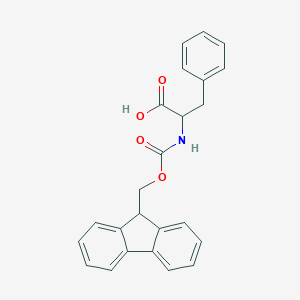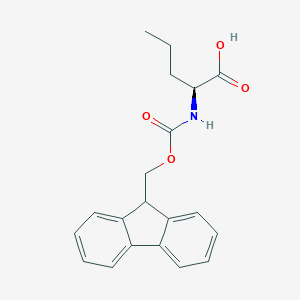
Fmoc-His(Mmt)-OH
Übersicht
Beschreibung
The compound 9-fluorenylmethyloxycarbonyl-histidine(4-methoxy-2,3,6-trimethylphenylsulfonyl)-hydroxide is a derivative of histidine, an essential amino acid. This compound is commonly used in peptide synthesis due to its ability to protect the amino group of histidine during the synthesis process. The 9-fluorenylmethyloxycarbonyl group is a widely used protecting group in solid-phase peptide synthesis, while the 4-methoxy-2,3,6-trimethylphenylsulfonyl group protects the imidazole side chain of histidine.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used in solid-phase peptide synthesis to protect the amino and imidazole groups of histidine during peptide chain assembly.
Biology:
- Utilized in the synthesis of peptides and proteins for biological studies, including enzyme-substrate interactions and protein-protein interactions.
Medicine:
- Employed in the development of peptide-based drugs and therapeutic agents.
Industry:
- Used in the production of synthetic peptides for research and commercial purposes.
Wirkmechanismus
Target of Action
Fmoc-his(mmt)-oh, a modified amino acid, primarily targets the process of peptide synthesis . It is used as a building block in the design of novel enzymes and vaccines . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making it a crucial component in peptide synthesis .
Mode of Action
The compound interacts with its targets through a process known as self-assembly . This is driven by hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . These unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of peptides. The compound plays a significant role in the self-assembly of Fmoc-modified individual amino acids, di- and tripeptides, and tetra- and pentapeptides . This self-assembly process is crucial for the fabrication of functional materials .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its ability to facilitate the self-assembly of peptides. This results in the formation of functional materials with potential applications related to cell cultivation, bio-templating, optical devices, drug delivery, catalysis, therapeutic and antibiotic properties .
Biochemische Analyse
Biochemical Properties
Fmoc-His(Mmt)-OH, like other Fmoc-modified amino acids, has unique self-assembly features . The inherent hydrophobicity and aromaticity of the Fmoc group promote the association of building blocks . This property is crucial in biochemical reactions, particularly in the synthesis of peptides .
Cellular Effects
The cellular effects of this compound are primarily related to its role in peptide synthesis. The peptides synthesized using this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role in peptide bond formation during peptide synthesis . The Fmoc group is cleaved by secondary amines such as piperidine, allowing the peptide chain to extend .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound are observed during the peptide synthesis process. The Fmoc group is stable until it is intentionally removed, allowing for controlled peptide synthesis .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes and other biomolecules during this process .
Transport and Distribution
In the context of peptide synthesis, this compound is attached to a solid-phase resin, limiting its distribution within a reaction solution .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-fluorenylmethyloxycarbonyl-histidine(4-methoxy-2,3,6-trimethylphenylsulfonyl)-hydroxide typically involves the following steps:
Protection of the Amino Group: The amino group of histidine is protected using the 9-fluorenylmethyloxycarbonyl group. This is achieved by reacting histidine with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Protection of the Imidazole Side Chain: The imidazole side chain of histidine is protected using the 4-methoxy-2,3,6-trimethylphenylsulfonyl group. This is done by reacting the 9-fluorenylmethyloxycarbonyl-protected histidine with 4-methoxy-2,3,6-trimethylphenylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: The industrial production of 9-fluorenylmethyloxycarbonyl-histidine(4-methoxy-2,3,6-trimethylphenylsulfonyl)-hydroxide follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection Reactions: The 9-fluorenylmethyloxycarbonyl group can be removed using a base such as piperidine, while the 4-methoxy-2,3,6-trimethylphenylsulfonyl group can be removed using an acid such as trifluoroacetic acid.
Coupling Reactions: The compound can undergo coupling reactions with other amino acids to form peptides. This is typically done using coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Common Reagents and Conditions:
Deprotection: Piperidine for 9-fluorenylmethyloxycarbonyl group removal, trifluoroacetic acid for 4-methoxy-2,3,6-trimethylphenylsulfonyl group removal.
Coupling: N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Major Products:
Deprotection: Histidine with free amino and imidazole groups.
Coupling: Peptides with histidine residues.
Vergleich Mit ähnlichen Verbindungen
9-fluorenylmethyloxycarbonyl-histidine: Lacks the 4-methoxy-2,3,6-trimethylphenylsulfonyl group, providing less protection for the imidazole side chain.
tert-butyloxycarbonyl-histidine(4-methoxy-2,3,6-trimethylphenylsulfonyl)-hydroxide: Uses a different protecting group for the amino group, which may have different deprotection conditions.
Uniqueness:
- The combination of 9-fluorenylmethyloxycarbonyl and 4-methoxy-2,3,6-trimethylphenylsulfonyl groups provides dual protection for both the amino and imidazole groups of histidine, making it highly effective in peptide synthesis.
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methoxyphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H35N3O5/c1-48-32-22-20-30(21-23-32)41(28-12-4-2-5-13-28,29-14-6-3-7-15-29)44-25-31(42-27-44)24-38(39(45)46)43-40(47)49-26-37-35-18-10-8-16-33(35)34-17-9-11-19-36(34)37/h2-23,25,27,37-38H,24,26H2,1H3,(H,43,47)(H,45,46)/t38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXYQHDPFNGLFW-LHEWISCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H35N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568887 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methoxyphenyl)(diphenyl)methyl]-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
649.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133367-33-6 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methoxyphenyl)(diphenyl)methyl]-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Fmoc-His(Mmt)-OH particularly useful in peptide synthesis?
A1: this compound is a derivative of the amino acid histidine, specifically designed for use in solid-phase peptide synthesis (SPPS). Its key feature is the presence of two protecting groups:
- Mmt (4-Methoxytrityl): This group selectively protects the imidazole side chain of histidine. Importantly, the Mmt group exhibits high sensitivity to acidic conditions, allowing for its removal under very mild acidic conditions that will not affect other commonly used protecting groups in peptide synthesis [, ].
Q2: Are there any other advantages of using this compound in peptide synthesis?
A2: Yes, besides its orthogonal protecting group strategy, this compound offers additional advantages:
- High Acid Sensitivity: The Mmt group can be cleaved under very mild acidic conditions, minimizing side reactions and racemization, which are critical considerations in peptide synthesis [, ].
- Improved Purity: The use of this compound can lead to peptides with higher purity due to the cleaner removal of the Mmt group compared to other protecting groups [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















